molecular formula C15H12N2O2 B2940857 3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde CAS No. 610276-99-8

3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Cat. No. B2940857
CAS RN: 610276-99-8
M. Wt: 252.273
InChI Key: CEAHBZWKZNRHMR-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The compound “3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde” is a derivative of imidazo[1,5-a]pyridine .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The molecular structure of “3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde” is based on the imidazo[1,5-a]pyridine core, which is a significant structural component of a large number of agrochemicals and pharmaceuticals . The compound has a methoxyphenyl group at the 3-position and a carbaldehyde group at the 1-position .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridine derivatives can undergo a variety of chemical reactions. For instance, they can be synthesized through cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . The specific reactions that “3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde” can undergo would depend on the reaction conditions and the presence of other reactants.

Scientific Research Applications

Optical Properties and Material Applications

  • Low-Cost Emitters with Large Stokes' Shift : A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, including those similar to 3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, have been synthesized and characterized for their optical properties. They exhibit absorption maxima around 310 nm and 350 nm and emission maxima between 460 and 550 nm. This large Stokes' shift and tunable quantum yields make them suitable for applications as low-cost luminescent materials (Volpi et al., 2017).

Synthetic Applications in Organic Chemistry

  • One-Pot Synthesis Routes : Efficient one-pot synthesis methods have been developed for creating compounds like 3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde. These methods are significant for producing various imidazo[1,5-a]pyridine derivatives with potential applications in pharmaceuticals and materials science (Baig et al., 2017).

  • Application in Multicomponent Reactions : This compound has been utilized in multicomponent reactions to produce fully substituted furans, demonstrating its versatility in organic synthesis (Pan et al., 2010).

Crystallographic and Spectral Characterization

  • Crystallographic Studies : The compound's crystal structure has been characterized, providing insights into its molecular geometry and potential interactions in solid-state forms, which is useful for material science applications (Koudad et al., 2015).

Antimicrobial Evaluations

  • Biological Activity Studies : Derivatives of imidazo[1,5-a]pyridine, including those structurally similar to 3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, have been synthesized and tested for their antimicrobial properties, indicating potential pharmaceutical applications (Ladani et al., 2009).

Future Directions

The future directions for research on “3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde” and related compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of their potential applications in pharmaceuticals and agrochemicals .

properties

IUPAC Name

3-(4-methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-12-7-5-11(6-8-12)15-16-13(10-18)14-4-2-3-9-17(14)15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAHBZWKZNRHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

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